

The Genetic Basis of Aip1 Deficiency and Related Diseases: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Aip 1*

Cat. No.: *B15598994*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The designation "Aip1" is utilized for several distinct proteins, each with unique cellular functions and associations with different diseases. This technical guide provides an in-depth analysis of the genetic basis of deficiency for four principal proteins referred to as Aip1: Actin-Interacting Protein 1 (Aip1/WDR1), Aryl hydrocarbon receptor-Interacting Protein (AIP), ASK1-Interacting Protein 1 (AIP1/DAB2IP), and ALG-2-Interacting Protein X (Alix/AIP1). This guide will delineate the genetic alterations, associated pathologies, underlying signaling pathways, and key experimental methodologies for each.

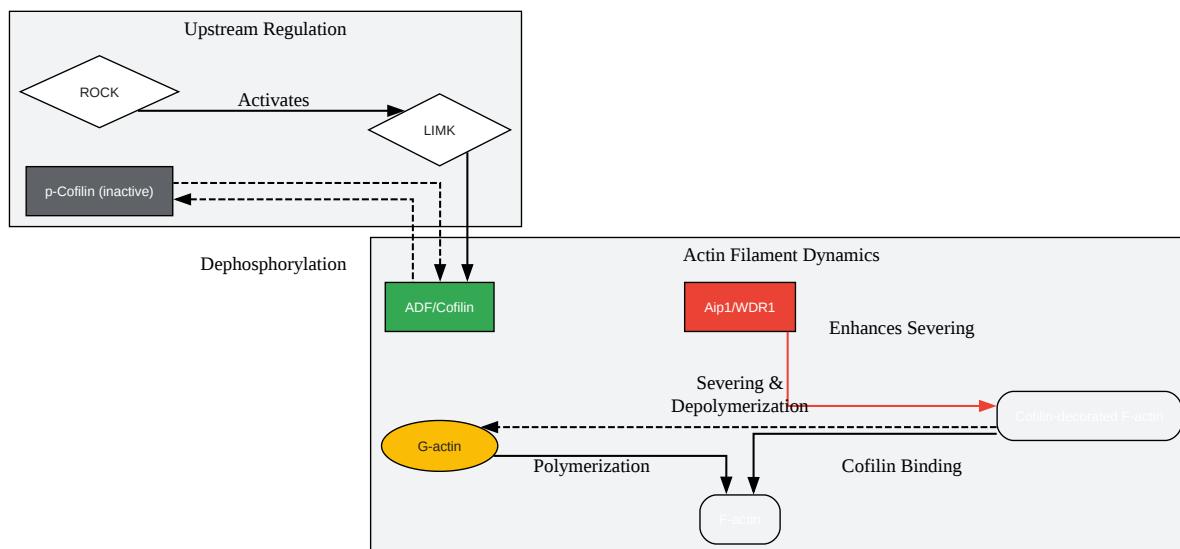
Actin-Interacting Protein 1 (Aip1/WDR1)

Actin-Interacting Protein 1, encoded by the WDR1 gene, is a critical regulator of actin cytoskeleton dynamics. It functions as a cofactor for ADF/cofilin, enhancing the disassembly of actin filaments.^[1] Aip1/WDR1 is highly conserved across eukaryotes and is essential for numerous cellular processes that rely on rapid actin turnover.

Genetic Basis of Aip1/WDR1 Deficiency

Mutations in the WDR1 gene are the genetic basis for Aip1/WDR1 deficiency. These mutations are typically autosomal recessive and can lead to a range of clinical manifestations depending on the severity of the resulting protein dysfunction.

Associated Diseases


Deficiency in Aip1/WDR1 is primarily associated with autoinflammatory diseases, immunodeficiency, and macrothrombocytopenia.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) Severe loss-of-function mutations can be embryonic lethal in mice, highlighting the protein's critical role in development.[\[2\]](#)[\[3\]](#) In humans, recessive mutations in WDR1 have been linked to severe blood disorders and childhood lethality in severe cases.[\[1\]](#)

Quantitative Data on Aip1/WDR1 Deficiency

Feature	Observation	Reference
Inheritance Pattern	Autosomal Recessive	[1]
Associated Conditions	Autoinflammatory disease, immunodeficiency, macrothrombocytopenia, periodic fever	[2] [5]
Cellular Phenotype	Impaired neutrophil chemotaxis, defective megakaryocyte maturation	[2] [4]
Animal Model Phenotype (Mouse)	Embryonic lethality (severe loss-of-function), autoinflammatory lesions, macrothrombocytopenia (hypomorphic alleles)	[1] [2] [3]

Signaling Pathway

Aip1/WDR1 functions within the actin disassembly pathway. It binds to actin filaments that have been decorated with ADF/cofilin, enhancing the severing activity of cofilin and promoting rapid actin filament turnover. This process is crucial for cell motility, cytokinesis, and immune cell function.[\[6\]](#)[\[7\]](#) The activity of the Aip1/WDR1-cofilin system is indirectly regulated by signaling pathways that control cofilin phosphorylation, such as the LIM kinase (LIMK) pathway.[\[6\]](#)[\[7\]](#)

[Click to download full resolution via product page](#)

Aip1/WDR1-mediated actin disassembly pathway.

Experimental Protocols

Co-Immunoprecipitation of Aip1/WDR1 and Cofilin

This protocol is designed to verify the interaction between Aip1/WDR1 and cofilin in a cellular context.

- Cell Lysis:
 - Culture cells to 80-90% confluence.

- Wash cells twice with ice-cold PBS.
- Lyse cells in ice-cold Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Pre-clearing:
 - Transfer the supernatant to a new tube.
 - Add Protein A/G agarose beads and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
 - Centrifuge and collect the pre-cleared lysate.
- Immunoprecipitation:
 - Incubate the pre-cleared lysate with an anti-Aip1/WDR1 antibody or an isotype control IgG overnight at 4°C on a rotator.
 - Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
 - Wash the beads 3-5 times with wash buffer (e.g., lysis buffer with lower detergent concentration).
- Elution and Western Blotting:
 - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
 - Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against cofilin and Aip1/WDR1.

Aryl Hydrocarbon Receptor-Interacting Protein (AIP)

AIP is a chaperone protein that functions as a tumor suppressor.^[8] It interacts with the aryl hydrocarbon receptor (AhR) and other signaling molecules.^{[8][9]}

Genetic Basis of AIP Deficiency

Germline mutations in the AIP gene are associated with a predisposition to pituitary adenomas. [10][11] These mutations are typically heterozygous and lead to a loss of AIP protein function.

Associated Diseases

AIP gene mutations are a primary cause of Familial Isolated Pituitary Adenoma (FIPA), an autosomal dominant condition with incomplete penetrance.[8][10][11][12] Patients with AIP mutations often present with pituitary adenomas at a younger age and with larger tumors compared to those without the mutation.[8][12] The most common tumor type is a somatotropinoma, leading to acromegaly or gigantism.[8][10]


Quantitative Data on AIP Deficiency

Feature	Observation	Reference
Prevalence in FIPA	15-25% of cases	[8]
Mean Age at Diagnosis (AIP-mutant FIPA)	23.6 ± 11.2 years	[12]
Mean Age at Diagnosis (AIP-negative FIPA)	40.4 ± 14.5 years	[12]
Prevalence in Sporadic Pituitary Adenomas	< 2% overall, but higher in young patients (<18 years) with macroadenomas (20.5%)	[13][14][15]
Common Tumor Types	Somatotropinomas, prolactinomas	[10][11]

Signaling Pathway

AIP is known to interact with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor.[9] In its inactive state, AhR resides in the cytoplasm in a complex with chaperone proteins, including AIP. Upon ligand binding, AhR translocates to the nucleus and regulates the expression of target genes. Mutations in AIP can impair this signaling pathway, though the precise mechanism of tumorigenesis is still under investigation.[9] AIP also interacts

with other signaling proteins, including phosphodiesterases, suggesting a link to the cAMP/PKA pathway.

[Click to download full resolution via product page](#)

AIP's role in the Aryl Hydrocarbon Receptor pathway.

Experimental Protocols

Yeast Two-Hybrid (Y2H) Screen for **AIP** Interacting Proteins

This protocol is used to identify novel protein-protein interactions with AIP.

- Vector Construction:
 - Clone the full-length AIP cDNA into a Y2H "bait" vector (e.g., pGBKT7), which contains a DNA-binding domain (DBD).
 - Clone a cDNA library from the tissue of interest (e.g., pituitary) into a Y2H "prey" vector (e.g., pGADT7), which contains an activation domain (AD).
- Yeast Transformation:
 - Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids.
- Selection and Screening:
 - Plate the transformed yeast on selective media lacking specific nutrients (e.g., tryptophan, leucine, and histidine) to select for yeast that have taken up both plasmids and in which the reporter gene is activated due to a bait-prey interaction.
 - Positive interactions are confirmed by growth on more stringent selective media and by performing a β -galactosidase assay.
- Identification of Interacting Partners:
 - Isolate the prey plasmids from positive yeast colonies and sequence the cDNA insert to identify the interacting protein.

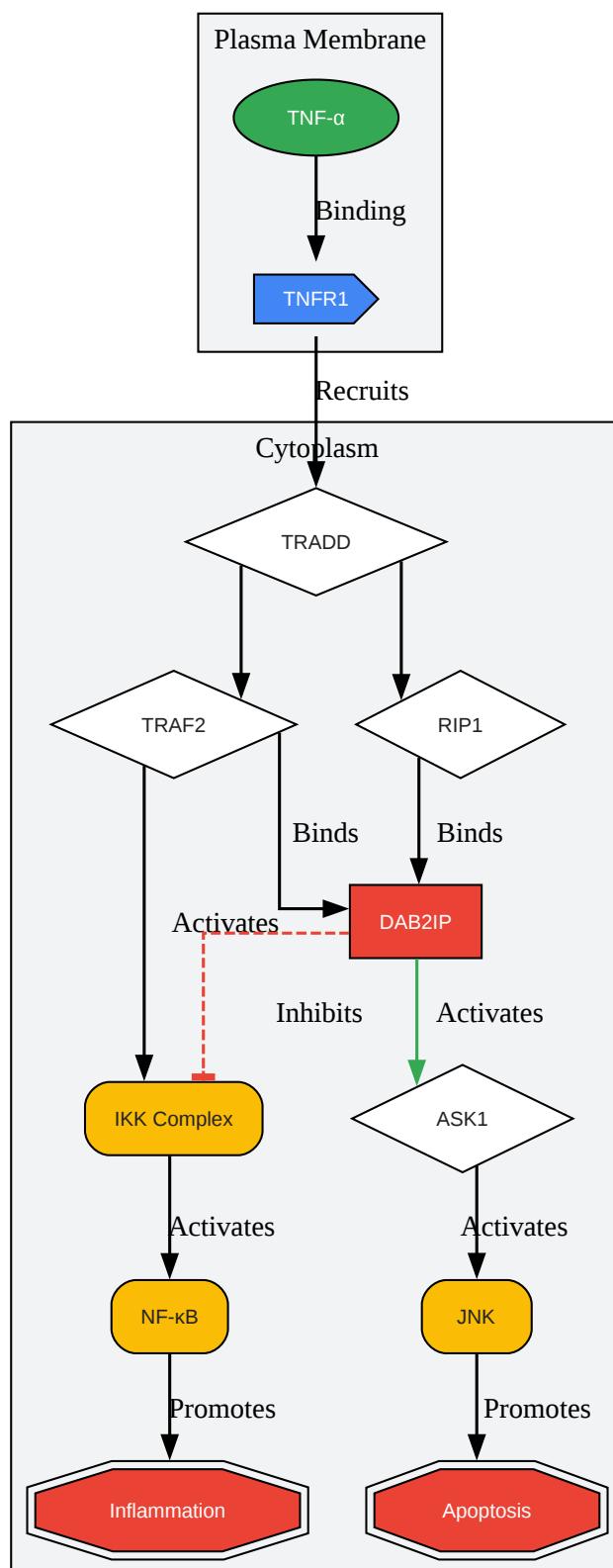
ASK1-Interacting Protein 1 (AIP1/DAB2IP)

This protein, encoded by the DAB2IP gene, is a signaling scaffold protein that plays a role in inflammation, apoptosis, and cardiovascular diseases.[\[16\]](#) It functions as a tumor suppressor in several cancers.

Genetic Basis of DAB2IP Deficiency

Variants in the DAB2IP gene, particularly single nucleotide polymorphisms (SNPs), have been associated with an increased risk for cardiovascular diseases.[\[17\]](#)[\[18\]](#)

Associated Diseases


DAB2IP gene variants are linked to an increased susceptibility to coronary heart disease, abdominal aortic aneurysm, and peripheral vascular disease.[\[17\]](#)[\[18\]](#)[\[19\]](#) As a tumor suppressor, downregulation of DAB2IP is also implicated in various cancers.[\[20\]](#)

Quantitative Data on DAB2IP Deficiency

Feature	Observation	Reference
Associated SNP	rs7025486[A]	[17] [18]
Odds Ratio for Coronary Heart Disease (per allele)	1.10 (95% CI 1.06-1.14)	[17] [18]
P-value for Association with CHD	3.2 x 10-6	[17] [18]
Odds Ratio for Abdominal Aortic Aneurysm (per allele)	1.21	[17]

Signaling Pathway

DAB2IP is a multifaceted signaling protein that can inhibit inflammatory pathways such as those mediated by TNF and Toll-like receptors (TLRs).[\[16\]](#) It can suppress the IKK-NF- κ B signaling pathway while promoting the pro-apoptotic ASK1-JNK pathway.[\[16\]](#)[\[21\]](#) This dual function positions DAB2IP as a critical regulator of cellular responses to stress and inflammation.[\[20\]](#)[\[22\]](#)

[Click to download full resolution via product page](#)

DAB2IP's role in TNF signaling.

Experimental Protocols

Studying Endothelial Cell Inflammation with DAB2IP Knockdown

This protocol uses siRNA to study the effects of DAB2IP deficiency on inflammatory responses in endothelial cells.

- Cell Culture and Transfection:
 - Culture human umbilical vein endothelial cells (HUVECs) in appropriate media.
 - Transfect HUVECs with siRNA targeting DAB2IP or a non-targeting control siRNA using a lipid-based transfection reagent.
- Stimulation and Analysis:
 - After 48-72 hours, stimulate the cells with TNF- α (e.g., 10 ng/mL) for various time points.
 - Harvest cell lysates for Western blotting to analyze the phosphorylation of I κ B α , JNK, and p65, and to confirm DAB2IP knockdown.
 - Collect cell culture supernatants to measure the secretion of inflammatory cytokines (e.g., IL-6, IL-8) by ELISA.
- Adhesion Assay:
 - To assess endothelial activation, perform a monocyte adhesion assay.
 - After TNF- α stimulation, co-culture the HUVECs with fluorescently labeled monocytes.
 - Quantify the number of adherent monocytes by fluorescence microscopy or a plate reader.

ALG-2-Interacting Protein X (Alix/AIP1)

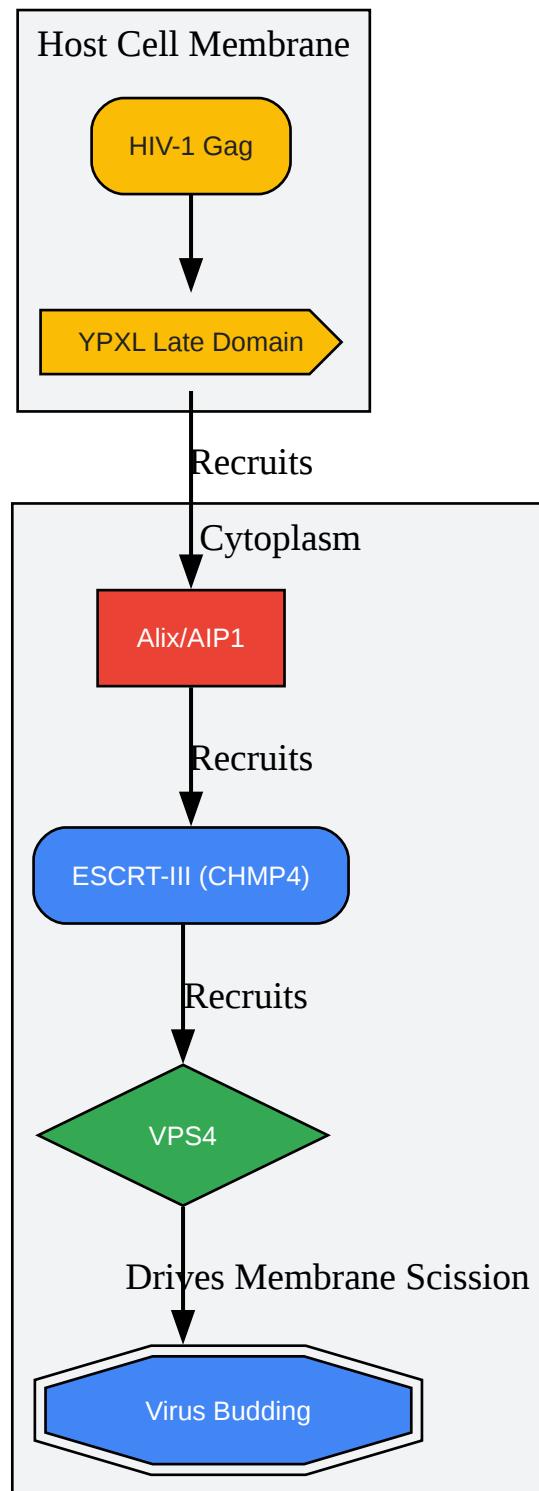
Alix, also known as PDCD6IP, is a protein involved in endosomal sorting, membrane trafficking, and cytokinesis.^[23] It plays a key role in the budding of several enveloped viruses, including HIV-1.^{[23][24][25]}

Genetic Basis of Alix/AIP1 Deficiency

While specific inherited deficiency syndromes are not well-defined, the function of Alix/AIP1 is critical for cellular processes, and its depletion can have significant cellular consequences. Much of the research focuses on the role of Alix/AIP1 in the context of viral infections, where viruses hijack its function.

Associated Diseases and Processes

Alix/AIP1 is centrally involved in the biogenesis of multivesicular bodies (MVBs) and the endosomal sorting complex required for transport (ESCRT) pathway.[\[16\]](#)[\[26\]](#) This pathway is exploited by retroviruses like HIV-1 for budding from host cells.[\[24\]](#)[\[25\]](#) Alix/AIP1 has also been implicated in neuronal death and the lysosomal degradation of certain receptors.[\[27\]](#)


Quantitative Data on Alix/AIP1 Function

Feature	Observation	Reference
HIV-1 Budding	Overexpression of an Alix fragment (residues 364-716) significantly inhibits wild-type HIV-1 release and Gag processing.	[28]
V2R Degradation	Co-expression of Alix leads to marked degradation of the vasopressin V2 receptor (V2R) after 2 hours of vasopressin treatment.	[27]
Viral Protein Interaction	The YPXL late domain of HIV-1 Gag binds to the V domain of Alix.	[23]

Signaling Pathway

Alix/AIP1 acts as an adaptor protein in the ESCRT pathway. In HIV-1 budding, the Gag polyprotein contains a "late domain" motif (YPXL) that recruits Alix.[\[23\]](#)[\[24\]](#) Alix, in turn, recruits

ESCRT-III components (CHMP4 proteins) to the site of budding, which then assemble into filaments that constrict the membrane and lead to viral scission.[24][26]

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Functions of actin-interacting protein 1 (AIP1)/WD repeat protein 1 (WDR1) in actin filament dynamics and cytoskeletal regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutations in the cofilin partner Aip1/Wdr1 cause autoinflammatory disease and macrothrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in the cofilin partner Aip1/Wdr1 cause autoinflammatory disease and macrothrombocytopenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Actin Remodeling Defects Leading to Autoinflammation and Immune Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse [frontiersin.org]
- 7. The Wdr1-LIMK-Cofilin Axis Controls B Cell Antigen Receptor-Induced Actin Remodeling and Signaling at the Immune Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medlineplus.gov [medlineplus.gov]
- 9. AIP mutations impair AhR signaling in pituitary adenoma patients fibroblasts and in GH3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Familial isolated pituitary adenomas (FIPA) and the pituitary adenoma predisposition due to mutations in the aryl hydrocarbon receptor interacting protein (AIP) gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of Aryl Hydrocarbon Receptor Interacting Protein (AIP) Mutations in Familial Isolated Pituitary Adenoma Families - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Familial Isolated Pituitary Adenomas (FIPA) and the Pituitary Adenoma Predisposition due to Mutations in the Aryl Hydrocarbon Receptor Interacting Protein (AIP) Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scispace.com [scispace.com]
- 16. Virus Budding and the ESCRT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Association of a sequence variant in DAB2IP with coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Association of a sequence variant in DAB2IP with coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. DAB2IP Is a Bifunctional Tumor Suppressor That Regulates Wild-Type RAS and Inflammatory Cascades in KRAS Mutant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. DAB2IP in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Structural and biochemical studies of ALIX/AIP1 and its role in retrovirus budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The ESCRT pathway and HIV-1 budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. AIP1/ALIX is a binding partner for HIV-1 p6 and EIAV p9 functioning in virus budding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Activation of the Retroviral Budding Factor ALIX - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Alix (AIP1) is a vasopressin receptor (V2R)-interacting protein that increases lysosomal degradation of the V2R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. An Alix fragment potently inhibits HIV-1 budding: characterization of binding to retroviral YPXL late domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Genetic Basis of Aip1 Deficiency and Related Diseases: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15598994#the-genetic-basis-of-aip1-deficiency-and-related-diseases>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com